molecular formula C19H24FN3O2 B11124770 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

Cat. No.: B11124770
M. Wt: 345.4 g/mol
InChI Key: IOVUPAPPMSWSGX-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a synthetic acetamide derivative featuring a 2,2-dimethyltetrahydro-2H-pyran moiety and a 5-(4-fluorophenyl)-3-methylpyrazole core. The 4-fluorophenyl group contributes to electronic modulation, enhancing lipophilicity and metabolic resistance compared to non-fluorinated analogs.

Properties

Molecular Formula

C19H24FN3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetamide

InChI

InChI=1S/C19H24FN3O2/c1-12-16(18(23-22-12)13-4-6-14(20)7-5-13)10-17(24)21-15-8-9-25-19(2,3)11-15/h4-7,15H,8-11H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

IOVUPAPPMSWSGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NC3CCOC(C3)(C)C

Origin of Product

United States

Biological Activity

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural configuration that includes a tetrahydropyran moiety and a pyrazole ring. Its molecular formula is C16H20FN3O2, with a molecular weight of 303.35 g/mol. The presence of the fluorophenyl group and the pyrazole ring suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, related pyrazole derivatives have shown IC50 values ranging from 60 nM to 580 nM against various cancer cell lines, including liver and breast cancer cells . The incorporation of the fluorophenyl group in this compound may enhance its cytotoxic effects.

Compound Cell Line IC50 (nM)
4aHEPG2428
4bMCF580
4cNUGC60

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors linked to cancer progression. Pyrazole derivatives are known to interact with pathways involved in cell proliferation and apoptosis. The tetrahydropyran structure may also contribute to the compound's ability to penetrate cellular membranes effectively.

Anti-inflammatory Activity

In addition to anticancer properties, compounds containing the tetrahydropyran moiety have been studied for their anti-inflammatory effects. Research indicates that such compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

Study on Cytotoxicity

A study evaluated the cytotoxicity of several pyrazole derivatives against various cancer cell lines. The results demonstrated that modifications in the substituents significantly influenced the cytotoxic activity . The presence of electron-withdrawing groups like fluorine enhanced the potency against specific cancer types.

Research on Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of similar compounds, highlighting their role in reducing inflammation markers in vitro. These findings support the potential dual therapeutic use of this compound as both an anticancer and anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

  • Hydrogen Bonding: The dichlorophenyl analog in exhibits N–H⋯O hydrogen bonding, forming R₂²(10) dimers. The target compound’s dimethylpyran group may disrupt similar interactions, altering crystallinity or solubility.
  • Dihedral Angles: In , dihedral angles between aromatic rings (48.45°–56.33°) influence molecular planarity.

Pharmacological Potential (Inferred from Analogs)

  • Antimicrobial Activity: N-substituted 2-arylacetamides in show structural similarity to benzylpenicillin, suggesting possible antimicrobial mechanisms. The target compound’s fluorophenyl group may enhance activity against Gram-positive pathogens.
  • Insecticidal Activity: The Fipronil-related derivative in highlights the role of pyrazole-cyano motifs in GABA receptor targeting. While the target compound lacks a cyano group, its fluorophenyl and pyran substituents may confer unique pesticidal or neuroactive properties.

Physicochemical Properties

  • Lipophilicity: Fluorine’s electronegativity and small size (target compound) may reduce logP compared to chlorine-containing analogs (e.g., ), impacting blood-brain barrier penetration.
  • Thermal Stability: The dichlorophenyl analog in has a high melting point (473–475 K), suggesting strong intermolecular forces. The target compound’s dimethylpyran group may lower thermal stability due to steric disruption of crystal packing.

Preparation Methods

Hydrazine and Carbonyl Precursor Reaction

A mixture of 4-fluorophenylacetone and hydrazine hydrate undergoes cyclization in ethanol under reflux (78–82°C) for 6–8 hours. The reaction is catalyzed by acetic acid (10 mol%), yielding 5-(4-fluorophenyl)-3-methyl-1H-pyrazole as a pale-yellow solid. Key parameters include:

ParameterValueImpact on Yield
Molar Ratio (Hydrazine:Ketone)1.2:1Maximizes cyclization
SolventEthanolPrevents side reactions
Temperature80°C ± 2°COptimal kinetics
Catalyst Loading10 mol% acetic acidAccelerates proton transfer

Yield: 78–82% (isolated via vacuum filtration).

Regioselective Methylation

The 3-methyl group is introduced using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. Reaction at 60°C for 4 hours achieves >95% regioselectivity for the 3-methyl isomer, confirmed by 1^1H NMR (δ 2.42 ppm, singlet, 3H).

Acetamide Side-Chain Installation

The tetrahydro-2H-pyran-4-yl acetamide moiety is incorporated via nucleophilic acyl substitution.

Activation of Pyrazole Intermediate

The pyrazole derivative (1 equiv) is treated with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C, using triethylamine (1.5 equiv) as a base. After 2 hours, the intermediate chloroacetamide is isolated in 85% yield.

Coupling with 2,2-Dimethyltetrahydro-2H-Pyran-4-Amine

The chloroacetamide reacts with 2,2-dimethyltetrahydro-2H-pyran-4-amine (1.05 equiv) in acetonitrile at 50°C for 12 hours. Tetrabutylammonium bromide (TBAB, 0.1 equiv) enhances nucleophilicity, achieving 70–75% conversion. Post-reaction, the mixture is concentrated under reduced pressure and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Solvent-Free and Scalable Approaches

Industrial-scale methods prioritize solvent-free conditions, as demonstrated in analogous acetamide syntheses.

Three-Component Reaction Optimization

A patent-derived protocol for N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide synthesis employs 3-methylpyrazole, formaldehyde, and acetamide in a 0.7:0.9:1 molar ratio at 140–150°C without solvent. Key adaptations for the target compound include:

  • Replacing formaldehyde with 4-fluorobenzaldehyde for aryl incorporation.

  • Extending reaction time to 8–10 hours for complete cyclization.

  • Distilling excess reagents under vacuum (5–20 mbar) at 145°C to isolate the product.

Vacuum Distillation and Crystallization

Post-synthesis, the crude product is heated to 130°C and distilled under progressively reduced pressure (20 → 3 mbar) to remove unreacted starting materials. Cooling the melt to 25°C induces crystallization, yielding 90–92% pure product. Recrystallization from ethyl acetate raises purity to >99% (HPLC).

Challenges and Mitigation Strategies

Isomeric Purity Control

The pyrazole ring’s 3- vs. 5-methyl isomerism is controlled via:

  • Temperature Modulation : Higher temperatures (150°C) favor the 3-methyl isomer (73:27 ratio).

  • Solvent-Free Conditions : Avoids solubility-driven isomer segregation.

Fluorophenyl Group Stability

The 4-fluorophenyl group is susceptible to dehalogenation under acidic conditions. Mitigation includes:

  • Neutral pH during cyclization (pH 6.5–7.5).

  • Avoiding metal catalysts prone to F–C bond cleavage (e.g., Fe³⁺).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters. Subsequent functionalization includes acetylation using acetic anhydride or acetyl chloride under inert atmospheres (N₂ or Ar) at controlled temperatures (40–60°C). Key steps:

  • Pyrazole formation : Use 4-fluorophenyl-substituted β-keto esters with methylhydrazine in ethanol at reflux .
  • Acetamide coupling : React the pyrazole intermediate with 2,2-dimethyltetrahydro-2H-pyran-4-amine using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield (>70%) and purity (>95%) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • 1H/13C NMR : Confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyran methyl groups at δ 1.2–1.4 ppm) .
  • LC-MS : Validates molecular weight ([M+H]+ expected ~430–440 Da) and detects impurities .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydro-pyran moiety and confirms amide bond planarity .
  • IR spectroscopy : Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, pyrazole C-N stretch ~1550 cm⁻¹) .

Q. How can researchers screen for preliminary biological activity in this compound?

  • Methodological Answer : Initial screening should focus on target-specific assays:

  • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages (IC₅₀ values <10 µM suggest potency) .
  • Antimicrobial testing : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
  • Cytotoxicity : Assess via MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent effects. Mitigation approaches include:

  • Standardized protocols : Use identical cell lines, incubation times, and positive controls (e.g., celecoxib for COX-2 inhibition) .
  • SAR studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate pharmacophore contributions .
  • Meta-analysis : Compare data across studies using computational tools (e.g., PASS program) to predict activity cliffs .

Q. How can molecular docking elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Target selection : Prioritize receptors with structural homology to known pyrazole/acetamide targets (e.g., kinase inhibitors, GPCRs) .
  • Docking workflow :

Prepare the ligand (protonation states, energy minimization) using Open Babel.

Dock into target active sites (AutoDock Vina) with flexible side chains.

Validate poses via MD simulations (GROMACS) to assess binding stability .

  • Key interactions : Look for hydrogen bonds between the acetamide carbonyl and Arg120 in COX-2, or π-π stacking of the fluorophenyl group with hydrophobic pockets .

Q. What experimental designs optimize pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to the pyran ring to enhance solubility; measure logP via shake-flask assays .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., pyrazole N-demethylation) and block with deuterium .
  • Pro-drug approaches : Mask the acetamide as an ester for improved absorption, with enzymatic cleavage studies in plasma .

Q. How can researchers address low yields in the final acetylation step?

  • Methodological Answer : Common issues and solutions:

  • Side reactions : Replace acetyl chloride with in situ-generated mixed anhydrides to reduce hydrolysis .
  • Steric hindrance : Use microwave-assisted synthesis (60°C, 30 min) to improve reaction efficiency .
  • Workup optimization : Extract with dichloromethane (3× volumes) and dry over Na₂SO₄ before crystallization .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Error handling : Use replicates (n ≥ 3) and report SEM; apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant data points .

Q. How to validate computational predictions of synthetic feasibility?

  • Methodological Answer :

  • Retrosynthetic software : Use Synthia or Chematica to propose routes, then test feasibility on 0.1 mmol scale .
  • DFT calculations : Predict transition-state energies (Gaussian 09) for key steps (e.g., amide coupling) and correlate with experimental yields .

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